molecular formula C9H13NO2S3 B1457028 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid CAS No. 1137725-46-2

4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

Cat. No. B1457028
CAS RN: 1137725-46-2
M. Wt: 263.4 g/mol
InChI Key: KEWSCDNULKOKTG-UHFFFAOYSA-N
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Description

“4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid” is a chemical compound with the molecular formula C9H13NO2S3 . It has an average mass of 263.400 Da and a monoisotopic mass of 263.010834 Da .


Chemical Reactions Analysis

The compound has been used in RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light . It’s also worth noting that similar compounds have been used as sulfur-based chain transfer agents that provide a high degree of control for living radical polymerization .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H13NO2S3 and an average mass of 263.400 Da . The density is predicted to be 1.329±0.06 g/cm3 and the boiling point is predicted to be 490.7±45.0 °C .

Scientific Research Applications

Polymer Chemistry

4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid: is widely used in polymer chemistry as a chain transfer agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This method allows for the precise control over molecular weight and polymer architecture, enabling the synthesis of polymers with specific properties for advanced materials.

Drug Delivery Systems

In the field of medicine, this compound has been utilized to functionalize the surfaces of porous silicon (pSi), which is used for drug delivery applications . The modification of pSi with this acid aids in the sustained release of hydrophobic drugs, such as cancer chemotherapy agents, enhancing their effectiveness and reducing side effects.

Materials Science

The compound is instrumental in materials science for the development of smart materials. Its application in RAFT polymerization can lead to the creation of stimuli-responsive polymers that can change their properties in response to environmental changes, which is crucial for sensors and actuators .

Biochemistry

This compound plays a role in biochemistry research where it is used to synthesize polymers that can mimic biological functions or interact with biological systems. For example, polymers created using this compound can be used to study membrane dynamics or protein-polymer interactions .

Pharmacology

In pharmacology, the compound’s utility in RAFT polymerization makes it valuable for creating polymers that can be used in drug formulations to improve solubility, stability, and delivery of pharmaceuticals .

Advanced Therapeutics

Lastly, the compound’s application in creating well-defined polymers through RAFT polymerization can be leveraged to design advanced therapeutic systems. These systems can be engineered to respond to specific physiological triggers, releasing therapeutic agents at targeted sites within the body .

Safety and Hazards

According to a safety data sheet, the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-cyano-4-ethylsulfanylcarbothioylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S3/c1-3-14-8(13)15-9(2,6-10)5-4-7(11)12/h3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWSCDNULKOKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)SC(C)(CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
Reactant of Route 2
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
Reactant of Route 3
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
Reactant of Route 4
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
Reactant of Route 5
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
Reactant of Route 6
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

Q & A

Q1: What is the role of 4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid in the synthesis of glucose-based block copolymers?

A1: 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid acts as a chain transfer agent (CTA) in the Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization of glucose-6-acrylate-1,2,3,4-tetraacetate (GATA) and n-butyl acrylate (n-BA) []. This process enables the controlled synthesis of poly(GATA)-b-poly(n-BA) diblock copolymers with specific molecular weights and narrow dispersity.

Q2: What are the advantages of using CEP as a CTA in this specific research context compared to other potential CTAs?

A2: While the research paper [] primarily focuses on the synthesis and characterization of the glucose-based copolymers, it does mention that other CTAs, such as S,S-dibenzyl trithiocarbonate (DTC) and 3,5-bis(2-dodecylthiocarbonothioylthio-1oxopropoxy)benzoic acid (BTCBA), were also employed. Comparing the effectiveness of different CTAs in this specific polymerization system could be an interesting avenue for further research. Factors like control over molecular weight, dispersity, and potential impact on the resulting copolymer properties could be investigated.

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